molecular formula C25H26O7 B1245709 Furowanin B

Furowanin B

Cat. No. B1245709
M. Wt: 438.5 g/mol
InChI Key: YOKJEIDBLPWOSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furowanin B is a hydroxyisoflavone that is 8,9-dihydro-4H-furo[2,3-h]chromen-4-one substituted by a hydroxy group at position 5, a 3,4-dihydroxyphenyl group at position 3, a 2-hydroxypropan-2-yl group at position 8 and a prenyl group at position 6. Isolated from Millettia pachycarpa, it exhibits anti-estrogenic activity. It has a role as a metabolite and an anti-estrogen. It is a hydroxyisoflavone and a tertiary alcohol.

Scientific Research Applications

Anti-Cancer Properties

Furowanin B, an isoflavonoid isolated from Millettia pachycarpa, has been studied for its potential anti-cancer properties. Research indicates that compounds like Furowanin B show significant cytotoxicity against human leukemia HL-60 cells. These isoflavonoids induce apoptosis in these cells through activation of the caspase-9/caspase-3 pathway, which is triggered by mitochondrial dysfunction (Ito et al., 2006). Additionally, Furowanin B, among other prenylated isoflavones isolated from Cudrania tricuspidata, has been observed to inhibit NO production in RAW 264.7 macrophages and suppress proliferation in HL-60 cells, highlighting its potential in cancer therapy (Hoang Le Tuan Anh et al., 2017).

Anti-Estrogenic Activity

Research conducted in 2006 revealed that Furowanin B exhibits antiestrogenic activity, as demonstrated in yeast two-hybrid assays. This activity was found to be comparable to that of 4-hydroxytamoxifen, suggesting a potential role of Furowanin B in the treatment of estrogen-dependent conditions such as certain types of breast cancer (Ito et al., 2006).

properties

Product Name

Furowanin B

Molecular Formula

C25H26O7

Molecular Weight

438.5 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-5-hydroxy-8-(2-hydroxypropan-2-yl)-6-(3-methylbut-2-enyl)-8,9-dihydrofuro[2,3-h]chromen-4-one

InChI

InChI=1S/C25H26O7/c1-12(2)5-7-14-21(28)20-22(29)16(13-6-8-17(26)18(27)9-13)11-31-24(20)15-10-19(25(3,4)30)32-23(14)15/h5-6,8-9,11,19,26-28,30H,7,10H2,1-4H3

InChI Key

YOKJEIDBLPWOSL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC(=C(C=C4)O)O)CC(O2)C(C)(C)O)C

synonyms

furowanin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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